N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer and infectious diseases. The compound's structure features a benzenesulfonamide moiety, which is often associated with biological activity.
This compound can be classified as:
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide typically involves a multi-step process that includes the following key methodologies:
The synthesis yields for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide typically range from 60% to 95%, depending on the reaction conditions and purification methods employed .
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide has a complex molecular structure characterized by:
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide can participate in several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonamide group, which can stabilize intermediates formed during various chemical transformations .
The mechanism of action for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide relates to its interaction with biological targets:
In vitro studies have shown that similar pyrazole derivatives exhibit significant biological activity against various cancer cell lines and pathogens, suggesting that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide may possess comparable properties .
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide is typically characterized by:
Key chemical properties include:
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide has several potential applications in scientific research:
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide represents a structurally distinct hybrid molecule integrating pyrazole and sulfonamide pharmacophores. Its systematic IUPAC name follows the benzenesulfonamide core with a N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl] substituent [1] [9]. The molecular formula is C₁₄H₁₈N₃O₂S, with a calculated molecular weight of 292.38 g/mol. Key structural components include:
Table 1: Nomenclature and Structural Descriptors
Descriptor | Value | Source Reference |
---|---|---|
IUPAC Name | N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide | Derived [1] [9] |
Molecular Formula | C₁₄H₁₈N₃O₂S | Calculated from analogs [1] [6] |
Canonical SMILES | CC1=CC(=NN1CCCNS(=O)(=O)C2=CC=CC=C2)C | Based on CID 6499781 [1] |
Key Fragments | 3,5-dimethylpyrazole, benzenesulfonamide, propyl linker | [1] [4] |
Crystallographic data from related compounds (e.g., CID 6499781) confirm the pyrazole ring adopts near-planar geometry with methyl groups at C3/C5 oriented perpendicular to the ring plane [1]. The sulfonamide group exhibits sp³ hybridization at sulfur, creating a characteristic tetrahedral geometry. The propyl linker provides conformational flexibility, enabling bioactive orientations where the pyrazole and benzene rings may adopt co-planar or perpendicular arrangements depending on intermolecular interactions [6] [9].
Pyrazole-sulfonamide hybrids occupy a significant niche in medicinal chemistry due to synergistic pharmacological profiles. Their development accelerated in the 2010s following reports of antileishmanial activity in 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives [4]. Key milestones include:
The strategic integration of 3,5-dimethylpyrazole (electron-rich heterocycle) with benzenesulfonamide (hydrogen-bonding motif) creates compounds capable of multi-target engagement. This synergy arises from the pyrazole’s role in π-stacking and the sulfonamide’s capacity for directional hydrogen bonding with biological targets [4] [8].
The compound’s drug-like characteristics stem from balanced lipophilicity, polar surface area, and molecular flexibility:
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Significance | Source |
---|---|---|---|
logP (logD) | 3.2–3.8 | Moderate lipophilicity for membrane permeability | Analog data [9] [10] |
Topological Polar Surface Area (TPSA) | ~56–70 Ų | Favorable for cellular uptake and CNS penetration | Calculated from CID 2766254 [2] |
Hydrogen Bond Acceptors | 5–6 | Facilitates target binding via H-bond networks | Based on C₁₄H₁₈N₃O₂S [9] |
Hydrogen Bond Donors | 1 (sulfonamide -NH-) | Critical for target interaction | Structural analysis [1] [4] |
Rotatable Bonds | 6 | Conformational adaptability for target fitting | [9] |
Water Solubility (LogSw) | -3.85 to -4.2 | Limited aqueous solubility (requires formulation) | Analog Y502-7498 [9] |
Core pharmacophoric elements include:
Electron distribution analysis reveals the sulfonamide oxygen atoms carry high electron density (LUMO ≈ -1.67 eV), making them strong hydrogen-bond acceptors, while the pyrazole ring exhibits electron-rich character suitable for electrophile interactions [4] [8]. These features collectively enable the compound to meet Lipinski’s "Rule of Five" criteria (MW < 500, logP < 5, HBD < 5, HBA < 10), predicting favorable oral bioavailability in drug discovery contexts [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1